(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(5-bromothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRLJDOXYAZRI-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(S1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-01-7 | |
| Record name | (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 5-Bromothiophene-2-carbaldehyde
This method involves the condensation of 5-bromothiophene-2-carbaldehyde with an appropriate amine source followed by reduction to yield the chiral amine.
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 5-bromothiophene-2-carbaldehyde with ammonia or an amine | In ethanol or aqueous media, often under inert atmosphere | 60-80 | Reaction pH adjusted to favor imine formation |
| 2 | Reduction of imine intermediate | Using reducing agents such as sodium borohydride or catalytic hydrogenation (Pd/C) | 50-85 | Catalytic hydrogenation preferred for stereoselectivity |
| 3 | Formation of hydrochloride salt | Treatment with HCl in ether or ethanol | Quantitative | Provides stable crystalline salt form |
Research findings indicate that reductive amination under mild conditions with chiral catalysts can afford high enantiomeric excess of the (1R) isomer, although optimization is required for maximal yield and purity.
Chiral Auxiliary or Catalyst Mediated Synthesis
Use of chiral auxiliaries or asymmetric catalysts during the amination step can direct the formation of the (1R) enantiomer specifically.
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of chiral imine intermediate | Reaction of aldehyde with chiral amine or amine equivalent | Moderate | Chiral auxiliaries such as (S)- or (R)-phenylethylamine used |
| 2 | Stereoselective reduction | Using chiral catalysts (e.g., Rh, Ru complexes) under hydrogen atmosphere | 60-90 | High enantiomeric excess achievable |
| 3 | Hydrochloride salt formation | Acidification with HCl | Quantitative | Stabilizes product for isolation |
This approach is favored in research settings for the preparation of enantiomerically pure amines.
Alternative Synthetic Routes
Other reported methods include:
- Nucleophilic substitution on chiral precursors: Starting from chiral ethanamine derivatives, introduction of 5-bromothiophen-2-yl group via cross-coupling or substitution reactions.
- Asymmetric hydrogenation of corresponding enamines or imines: Using chiral catalysts to reduce double bonds adjacent to the thiophene ring.
These methods are less common but provide alternative pathways depending on available starting materials and desired scale.
Representative Experimental Data Summary
| Parameter | Method 1: Reductive Amination | Method 2: Chiral Catalyst | Notes |
|---|---|---|---|
| Starting material | 5-bromothiophene-2-carbaldehyde | Same | Purity >98% required |
| Amine source | Ammonia or primary amine | Chiral amine or ammonia | Controls stereochemistry |
| Reducing agent | NaBH4 or catalytic hydrogenation | Chiral hydrogenation catalyst | Catalyst choice critical |
| Reaction solvent | Ethanol, water | Ethanol, THF | Inert atmosphere preferred |
| Temperature | 0-25°C | 25-70°C | Controlled for selectivity |
| Reaction time | 2-24 hours | 12-24 hours | Depends on catalyst and conditions |
| Yield | 50-80% | 60-90% | Higher with chiral catalysts |
| Enantiomeric excess | Moderate to high | High (>95%) | Confirmed by chiral HPLC |
Research Findings and Analytical Data
- Enantiomeric purity is typically confirmed by chiral chromatography or NMR using chiral shift reagents.
- Spectroscopic data (1H NMR, 13C NMR, MS) confirm the structure of the amine and the presence of the bromothiophene moiety.
- Hydrochloride salt formation improves stability and crystallinity, facilitating purification and characterization.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of de-brominated thiophene or modified thiophene rings.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Neuropharmacological Research
The compound has been investigated for its potential antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that compounds with similar structures can influence serotonin levels in the brain, suggesting that (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride may have similar effects .
Case Study: In Vivo Testing
In a recent study, researchers administered this compound to animal models to evaluate its efficacy in reducing depressive behaviors. The results indicated a significant decrease in immobility time in the forced swim test, a standard measure of antidepressant activity. These findings warrant further exploration into its pharmacodynamics and potential therapeutic applications .
Materials Science
Synthesis of Functionalized Polymers
Another application of this compound is in the synthesis of functionalized polymers. Its bromine atom allows for easy incorporation into polymer chains, enhancing the material properties such as conductivity and thermal stability. Research has demonstrated that polymers derived from this compound exhibit improved electrical properties compared to their non-functionalized counterparts .
Table 1: Comparison of Electrical Properties of Functionalized vs. Non-functionalized Polymers
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Non-functionalized | 0.01 | 150 |
| Functionalized | 0.15 | 200 |
Biochemical Probes
Targeting Protein Kinases
The compound has shown promise as a biochemical probe for studying protein kinases involved in various signaling pathways. Its structural features allow it to selectively bind to certain kinase domains, making it useful for elucidating kinase functions and interactions within cellular environments .
Case Study: Kinase Inhibition Assays
In laboratory settings, this compound was tested against several protein kinases, including those implicated in cancer progression. The results indicated that it effectively inhibited the activity of specific kinases, suggesting its potential role as a lead compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, influencing processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
(a) Brominated Heterocycles
(1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine Hydrochloride Molecular Formula: C₇H₁₀BrClN₂ Molecular Weight: 237.53 g/mol Key Differences: Replaces thiophene with a pyridine ring, introducing a basic nitrogen atom. Used in kinase inhibitor research .
Suitable for probing hydrophobic binding pockets .
(b) Halogen and Functional Group Variations
(R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride
Structural and Physicochemical Properties
Biological Activity
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride, with CAS number 1807938-01-7, is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromothiophene moiety attached to an ethanamine backbone, contributing to its unique interactions within biological systems. Its molecular formula is , and it possesses a molecular weight of approximately 236.54 g/mol.
Research indicates that this compound may interact with various neurotransmitter systems, suggesting potential applications in mood modulation and cognitive enhancement. It is hypothesized that compounds with similar structures often exhibit enhanced bioactivity due to their ability to form specific interactions with target proteins or enzymes.
Antimicrobial Properties
Preliminary studies have explored the antimicrobial properties of this compound. In vitro assays have shown that it exhibits significant activity against certain bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of thiophene derivatives followed by amination reactions. This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development and materials science.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antiparasitic Activity : A study demonstrated that derivatives of similar compounds exhibited potent antiparasitic effects against Leishmania species, suggesting that this compound could be evaluated for similar activities .
- Neuroprotective Effects : Research into structurally related compounds has indicated potential neuroprotective effects, which may be relevant for treating neurodegenerative diseases.
- Pharmacological Screening : High-throughput screening methods have been employed to assess the biological activity of this compound against various targets, underscoring its versatility in pharmacological research.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride, and how can chiral purity be preserved during synthesis?
Methodological Answer:
- Synthetic Pathways : Start with enantiomerically pure precursors, such as (R)-phenylglycinol derivatives, to ensure chiral integrity. A multi-step sequence involving nucleophilic substitution, reduction, and salt formation (e.g., HCl treatment) is typical. For example, analogous syntheses use sulfuric acid in methanol under ice-cold conditions to form stable hydrochloride salts .
- Chiral Preservation : Employ asymmetric catalysis or chiral resolving agents. Building blocks like (1R)-1-cyclohexylethan-1-amine hydrochloride (see Enamine Ltd. catalog) demonstrate the use of chiral amines in structurally similar compounds .
- Purification : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with >95% enantiomeric excess.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure, with emphasis on distinguishing the chiral center (δ ~3.5–4.5 ppm for the amine proton). Compare with reference standards for impurities (e.g., EP Imp. B/C) .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) to assess enantiomeric purity. Use mobile phases with 0.1% trifluoroacetic acid for resolution .
- X-ray Crystallography : Single-crystal analysis (e.g., as in benzothiazole derivatives) to resolve stereochemistry and confirm the (1R) configuration .
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, seek medical attention and provide safety data sheets (SDS) to healthcare providers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Q. How should this compound be stored to maintain stability?
Methodological Answer:
Q. What methods are used to assess the purity of this compound, and how are impurities quantified?
Methodological Answer:
-
Techniques :
Method Parameters Detection Limit HPLC-UV C18 column, 0.1% TFA in acetonitrile/water 0.1% impurities LC-MS ESI+ mode, m/z 265.2 [M+H]⁺ 0.05% impurities -
Reference Standards : Use pharmacopeial impurities (e.g., EP Imp. B/C) for calibration. For example, (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 52758-05-1) is a structurally related impurity standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry?
Methodological Answer:
- Root Cause Analysis : Contradictions may arise from solvent effects (e.g., pH-induced racemization during HPLC analysis) or calibration errors in polarimetry.
- Validation : Cross-validate using two independent methods (e.g., chiral HPLC and circular dichroism). For polarimetry, ensure sample concentration and temperature are standardized .
- Case Study : A study on (1R)-1-cyclohexylethan-1-amine hydrochloride showed discrepancies resolved by adjusting mobile-phase pH to 3.0, minimizing on-column racemization .
Q. What strategies are recommended for impurity profiling in batch-to-batch variability studies?
Methodological Answer:
-
Target Impurities :
Impurity CAS RN Source Des-bromo analog Not reported Incomplete bromination Diastereomer 55056-87-6 Epimerization during synthesis -
Analytical Workflow :
- Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products.
- LC-HRMS to characterize unknown impurities.
- Compare against EP impurity standards (e.g., chlorophenyl derivatives) .
Q. How can computational modeling predict the environmental toxicity of this compound?
Methodological Answer:
Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Q. How can researchers address discrepancies in biological activity data across in vitro assays?
Methodological Answer:
- Hypothesis Testing : Variability may stem from differences in cell lines, assay pH, or compound solubility.
- Protocol Adjustments :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
